2-(4-bromophenyl)oxolane-2-carboxylic acid
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Overview
Description
2-(4-bromophenyl)oxolane-2-carboxylic acid is an organic compound with the molecular formula C11H11BrO3. It is characterized by the presence of a bromophenyl group attached to an oxolane ring, which is further connected to a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)oxolane-2-carboxylic acid typically involves the bromination of phenyl oxolane carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-(4-bromophenyl)oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring and carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)oxolane-2-carboxylic acid
- 2-(4-fluorophenyl)oxolane-2-carboxylic acid
- 2-(4-methylphenyl)oxolane-2-carboxylic acid
Uniqueness
2-(4-bromophenyl)oxolane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs.
Properties
CAS No. |
1098411-68-7 |
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Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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